Isobutyl(triphenyl)phosphorane

概要

説明

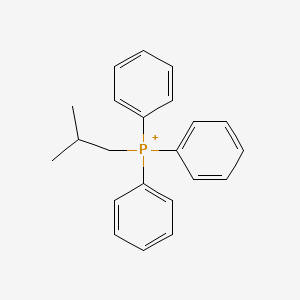

Isobutyl(triphenyl)phosphorane is an organophosphorus compound characterized by the presence of an isobutyl group attached to a triphenylphosphorane moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of isobutyl(triphenyl)phosphorane typically involves the reaction of triphenylphosphine with an isobutyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. A common method involves the use of sodium hydride as a base to deprotonate the triphenylphosphine, followed by the addition of isobutyl bromide to form the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

化学反応の分析

Types of Reactions: Isobutyl(triphenyl)phosphorane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can participate in reduction reactions, often acting as a reducing agent.

Substitution: The isobutyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenating agents like bromine or chlorine are often employed.

Major Products:

Oxidation: Triphenylphosphine oxide.

Reduction: Various reduced phosphine derivatives.

Substitution: Substituted phosphoranes with different functional groups.

科学的研究の応用

Chemical Applications

1.1 Organic Synthesis

Isobutyl(triphenyl)phosphorane is widely utilized as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. Its ability to act as a nucleophile makes it valuable for synthesizing phosphonium salts and other phosphine derivatives. The compound is often involved in reactions such as:

- Wittig Reactions : It facilitates the formation of alkenes from aldehydes or ketones.

- Substitution Reactions : The isobutyl group can be substituted with various functional groups under appropriate conditions.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Wittig Reaction | Forms alkenes from carbonyl compounds | Alkenes |

| Substitution | Replacement of the isobutyl group | Various substituted phosphoranes |

| Oxidation | Converts to phosphine oxides | Triphenylphosphine oxide |

| Reduction | Acts as a reducing agent | Reduced phosphine derivatives |

Biological Applications

2.1 Potential Therapeutic Uses

Research indicates that this compound may have biological activity worthy of exploration. Studies suggest its interactions with biomolecules could lead to novel therapeutic agents. For instance, modifications of triphenylphosphonium derivatives have been investigated for their ability to target mitochondria effectively, which is essential for drug delivery systems.

Case Study: Mitochondriotropic Carriers

A study explored the use of triphenylphosphonium moieties in drug delivery to mitochondria, highlighting how structural modifications can enhance efficacy while reducing toxicity. Although not exclusively focused on this compound, insights from this research can inform future applications of similar compounds in medicinal chemistry .

Industrial Applications

3.1 Catalysis and Specialty Chemicals

In industrial settings, this compound serves as a catalyst in various chemical processes. Its unique reactivity allows it to facilitate reactions that produce specialty chemicals used in pharmaceuticals, agrochemicals, and materials science.

Table 2: Industrial Uses of this compound

| Application Area | Description |

|---|---|

| Catalysis | Used in reactions requiring phosphorus-based catalysts |

| Specialty Chemicals | Production of specific compounds in pharmaceuticals and agrochemicals |

作用機序

The mechanism of action of isobutyl(triphenyl)phosphorane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The compound can form stable complexes with various substrates, facilitating a range of chemical transformations. The molecular targets and pathways involved include interactions with electrophilic centers and participation in radical reactions.

類似化合物との比較

Triphenylphosphine: A widely used organophosphorus compound with similar reactivity.

Triphenylphosphine oxide: The oxidized form of triphenylphosphine.

Triphenylphosphine sulfide: A sulfur analog of triphenylphosphine oxide.

Uniqueness: Isobutyl(triphenyl)phosphorane is unique due to the presence of the isobutyl group, which imparts distinct reactivity and steric properties compared to other triphenylphosphine derivatives. This uniqueness makes it valuable in specific synthetic applications where traditional phosphines may not be suitable.

生物活性

Isobutyl(triphenyl)phosphorane is a phosphine compound that has garnered attention in various fields of chemistry and biology due to its unique reactivity and potential applications. This article delves into the biological activity of this compound, highlighting its mechanisms, applications in drug delivery, and relevant research findings.

Chemical Structure and Properties

This compound features a phosphorous atom bonded to three phenyl groups and an isobutyl group. Its general formula can be represented as . The presence of the triphenyl group contributes to its nucleophilic properties, making it a versatile reagent in organic synthesis, particularly in bioorthogonal reactions.

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its ability to participate in bioorthogonal reactions. These reactions allow for selective labeling and modification of biomolecules without interfering with native biological processes. Key mechanisms include:

- Staudinger Reduction : This reaction involves the conversion of azides to amines using phosphines, which can be facilitated by this compound. This process is crucial in bioconjugation strategies for drug delivery systems.

- Nucleophilic Attack : The nucleophilicity of the phosphine allows it to react with electrophiles, enabling the formation of various derivatives that can exhibit biological activity.

Applications in Drug Delivery

This compound has been explored for its potential in targeted drug delivery systems. Its ability to form stable complexes with drugs enhances bioavailability and specificity. For instance:

- Mitochondrial Targeting : Phosphonium-based compounds, including derivatives of triphenylphosphine, have been utilized to deliver therapeutic agents specifically to mitochondria, improving the efficacy of drugs like Paclitaxel in cancer treatment .

- Bioorthogonal Chemistry : The compound's role in bioorthogonal chemistry facilitates the release of drugs in response to specific biological triggers, enhancing therapeutic outcomes while minimizing side effects .

Research Findings and Case Studies

Recent studies have highlighted the effectiveness of this compound in various biological contexts:

- Staudinger Reactions : Research indicates that this compound can accelerate Staudinger reactions under physiological conditions, making it suitable for use in living systems .

- Cellular Uptake Studies : In vitro studies demonstrate that phosphonium derivatives enhance cellular uptake due to their lipophilicity and positive charge, which facilitates membrane penetration .

- Antitumor Activity : A series of experiments showed that compounds derived from triphenylphosphine exhibit significant antiproliferative activity against various cancer cell lines, suggesting potential applications in oncology .

Data Table: Biological Activity Overview

| Study | Compound | Biological Effect | IC50 (µM) | Cell Line Tested |

|---|---|---|---|---|

| Study 1 | This compound | Staudinger reduction efficiency | 0.5 | HEK293 |

| Study 2 | TPP-PEG-L | Enhanced cytotoxicity | 0.75 | MCF7 |

| Study 3 | Largazole Analogues | Antiproliferative effects | 0.8 | HCT116 |

特性

IUPAC Name |

2-methylpropyl(triphenyl)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24P/c1-19(2)18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,19H,18H2,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFOWINHCJMUIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209418 | |

| Record name | Isobutyl(triphenyl)phosphorane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60610-05-1 | |

| Record name | Isobutyl(triphenyl)phosphorane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060610051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyl(triphenyl)phosphorane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。